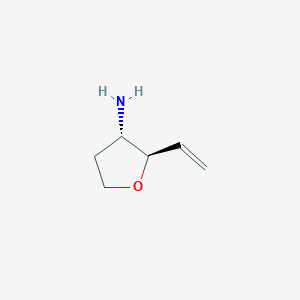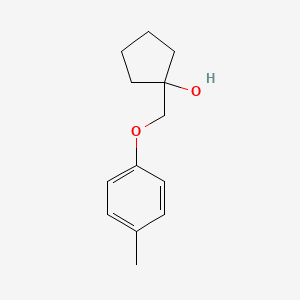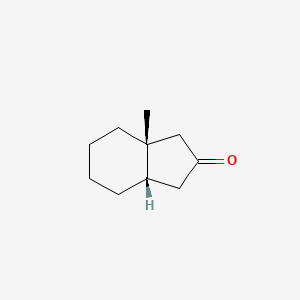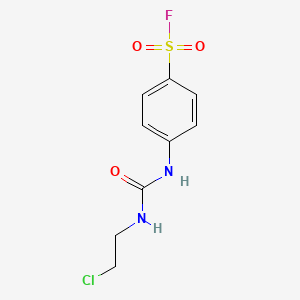
4-(3-(2-Chloroethyl)ureido)benzene-1-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(2-Chloroethyl)ureido)benzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C9H10ClFN2O3S. It is known for its applications in various fields, including medicinal chemistry and organic synthesis. This compound is particularly interesting due to its unique structure, which includes a sulfonyl fluoride group and a ureido group attached to a benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(2-Chloroethyl)ureido)benzene-1-sulfonyl fluoride typically involves the reaction of 4-aminobenzenesulfonyl fluoride with 2-chloroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{4-Aminobenzenesulfonyl fluoride} + \text{2-Chloroethyl isocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-(2-Chloroethyl)ureido)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents used.
Hydrolysis: The ureido group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products include derivatives with different nucleophiles replacing the sulfonyl fluoride group.
Oxidation: Oxidized products may include sulfonic acids.
Reduction: Reduced products may include amines or alcohols.
Applications De Recherche Scientifique
4-(3-(2-Chloroethyl)ureido)benzene-1-sulfonyl fluoride has several applications in scientific research:
Medicinal Chemistry: It is used in the development of inhibitors for enzymes such as human neutrophil elastase, which is involved in inflammatory diseases.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies related to enzyme inhibition and protein modification.
Industrial Applications: The compound is used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-(3-(2-Chloroethyl)ureido)benzene-1-sulfonyl fluoride involves the inhibition of specific enzymes. For example, as an inhibitor of human neutrophil elastase, the compound binds to the active site of the enzyme, preventing it from degrading target proteins. The molecular targets include the serine residue in the active site, and the pathway involves the formation of a covalent bond between the inhibitor and the enzyme .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Chlorosulfonyl)benzene-1-sulfonyl fluoride
- 4-(Methylsulfonyl)benzene-1-sulfonyl fluoride
Uniqueness
4-(3-(2-Chloroethyl)ureido)benzene-1-sulfonyl fluoride is unique due to the presence of both a ureido group and a sulfonyl fluoride group. This combination imparts specific reactivity and binding properties, making it a valuable compound in medicinal chemistry and enzyme inhibition studies .
Propriétés
Numéro CAS |
13908-52-6 |
|---|---|
Formule moléculaire |
C9H10ClFN2O3S |
Poids moléculaire |
280.70 g/mol |
Nom IUPAC |
4-(2-chloroethylcarbamoylamino)benzenesulfonyl fluoride |
InChI |
InChI=1S/C9H10ClFN2O3S/c10-5-6-12-9(14)13-7-1-3-8(4-2-7)17(11,15)16/h1-4H,5-6H2,(H2,12,13,14) |
Clé InChI |
DDDOGOPONKIHSD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC(=O)NCCCl)S(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


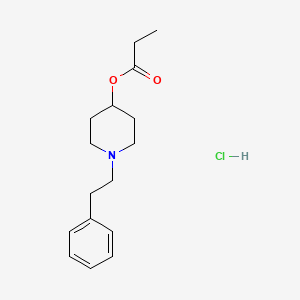
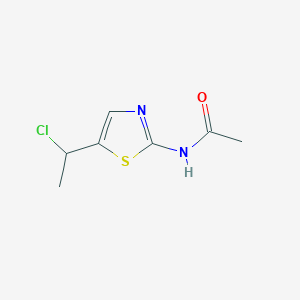

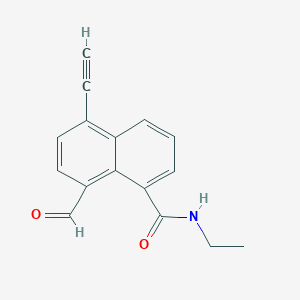
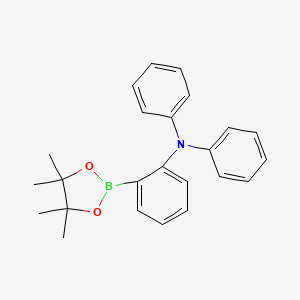
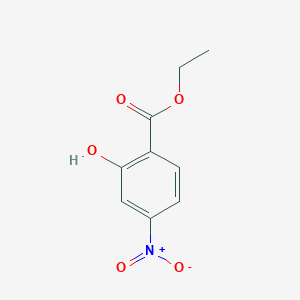
![6-Ethenyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13349483.png)
![5-Nitro-6-phenylbicyclo[2.2.1]hept-2-ene](/img/structure/B13349487.png)

![3-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B13349493.png)

